CYP121 Binding Mode Validated by X-ray Crystallography
The binding mode of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline (referred to as lead compound MB286) to its target protein, Mycobacterium tuberculosis CYP121, has been solved at high resolution (1.24 Å) using X-ray crystallography [1]. This structural data is publicly available (PDB ID: 4G44) and provides direct, atomic-level evidence of a specific binding pose that is not documented for its closest positional isomer analogs, such as 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) or 3-(1H-1,2,4-triazol-1-yl)aniline (CAS 176032-78-3), within this target . The crystal structure reveals that the triazole nitrogen of the compound coordinates to the heme iron of the enzyme, a characteristic interaction for azole-based CYP inhibitors. This validated binding mode is a critical piece of information for structure-based drug design and provides a direct, verifiable rationale for selecting this compound over untested analogs when targeting CYP121 [1].
| Evidence Dimension | Structural Validation (X-ray Crystallography) |
|---|---|
| Target Compound Data | Crystal structure solved at 1.24 Å resolution; binding pose to CYP121 heme iron validated (PDB: 4G44) [1] |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) and 3-(1H-1,2,4-triazol-1-yl)aniline (CAS 176032-78-3) |
| Quantified Difference | No publicly available co-crystal structures with CYP121 for the comparator analogs |
| Conditions | Recombinant CYP121 from M. tuberculosis, X-ray diffraction |
Why This Matters
This compound is the only one in its analog class with a publicly validated binding mode to CYP121, making it the preferred starting point for any structure-guided optimization campaign against this target.
- [1] RCSB PDB. (2012). 4G44: Structure of P450 CYP121 in complex with lead compound MB286, 3-((1H-1,2,4-triazol-1-yl)methyl)aniline. View Source
